3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Catalog No.
S12388389
CAS No.
M.F
C38H75NO19
M. Wt
850.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2...

Product Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C38H75NO19

Molecular Weight

850.0 g/mol

InChI

InChI=1S/C38H75NO19/c1-38(2,3)58-37(42)39-5-7-44-9-11-46-13-15-48-17-19-50-21-23-52-25-27-54-29-31-56-33-35-57-34-32-55-30-28-53-26-24-51-22-20-49-18-16-47-14-12-45-10-8-43-6-4-36(40)41/h4-35H2,1-3H3,(H,39,42)(H,40,41)

InChI Key

MSSZKBLDDSNIRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

The compound 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic molecule characterized by a long chain of ethylene glycol units and a carboxylic acid functional group. Its structure suggests significant potential for various biological interactions due to the presence of multiple ether linkages and a hydrophilic carboxylic acid group, which could influence solubility and reactivity in biological systems. The detailed chemical formula reflects the intricate nature of its synthesis and the potential for diverse applications in medicinal chemistry and biochemistry.

Typical for carboxylic acids and ethers, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides with amines.
  • Hydrolysis: Breaking down into its constituent parts in the presence of water, especially under acidic or basic conditions.
  • Oxidation: The carboxylic acid can undergo oxidation reactions, although the presence of ether linkages may limit certain oxidative processes.

Due to its complex structure, specific reactions may require tailored conditions to ensure selectivity and yield.

While specific studies on this compound may be limited, compounds with similar structures often exhibit biological activities such as:

  • Anticancer properties: Long-chain compounds with specific functional groups are often investigated for their ability to inhibit tumor growth.
  • Anti-inflammatory effects: Carboxylic acids can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
  • Antimicrobial activity: Many ether-containing compounds show promise as antimicrobial agents due to their ability to disrupt microbial membranes.

The synthesis of 3-[2-[2-[...]] propanoic acid likely involves a multi-step process, including:

  • Formation of the core structure: Starting from simple precursors such as ethylene glycol derivatives.
  • Sequential etherification: Using reagents like alkyl halides or tosylates to introduce ethylene glycol units.
  • Carboxylation: Introducing the carboxylic acid group through oxidation or direct carboxylation methods.
  • Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Given its complexity, each step must be optimized to achieve high yields and purity.

This compound may have several applications, particularly in:

  • Pharmaceuticals: As a potential drug candidate due to its bioactive properties.
  • Biotechnology: In the development of drug delivery systems where solubility and biocompatibility are critical.
  • Cosmetics: Utilized for its moisturizing properties owing to the hydrophilic nature of the ethylene glycol units.

Studies focusing on the interactions of this compound with biological macromolecules (such as proteins or nucleic acids) would be essential for understanding its mechanism of action. Potential areas of investigation include:

  • Binding affinity studies: To determine how well it interacts with target proteins or receptors.
  • Cellular uptake assays: To evaluate how effectively it enters cells and exerts its effects.
  • Toxicological assessments: To ensure safety profiles before any therapeutic applications.

Several compounds share structural similarities with 3-[2-[2-[...]] propanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
Polyethylene glycolLong-chain etherWidely used as a solvent and in drug formulations
Dendritic polymersBranched structureHigh surface area allows for multiple functionalizations
Sorbitol derivativesSugar alcoholUsed in pharmaceuticals for its sweetening properties

These compounds exhibit unique properties that differentiate them from 3-[2-[2-[...]] propanoic acid, such as varying degrees of hydrophilicity and biological activity, which can influence their applicability in different fields.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

2

Exact Mass

849.49332916 g/mol

Monoisotopic Mass

849.49332916 g/mol

Heavy Atom Count

58

Dates

Last modified: 08-09-2024

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